Anamorelin

Catalog No.
S680814
CAS No.
249921-19-5
M.F
C31H42N6O3
M. Wt
546.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anamorelin

CAS Number

249921-19-5

Product Name

Anamorelin

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Molecular Formula

C31H42N6O3

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1

InChI Key

VQPFSIRUEPQQPP-MXBOTTGLSA-N

SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Synonyms

anamorelin, anamorelin hydrochloride

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Ghrelin Receptor Agonist for Appetitive Stimulation:

Anamorelin is a small molecule orally administered drug classified as a ghrelin receptor agonist []. Ghrelin is a natural hormone produced in the stomach that stimulates appetite and promotes energy balance []. By mimicking the effects of ghrelin on the ghrelin receptor, anamorelin aims to improve appetite and food intake in patients suffering from cachexia, a debilitating condition characterized by involuntary weight loss and muscle wasting commonly associated with advanced-stage cancers [, ].

Clinical Trials and Regulatory Approval:

Anamorelin has undergone extensive clinical evaluation, with several Phase II and III trials investigating its efficacy and safety in treating cancer cachexia associated with various cancers, including non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer [, , ].

While anamorelin failed to receive marketing approval in some regions like the United States and Europe, it was granted regulatory approval in Japan in December 2020 for the treatment of weight loss and anorexia associated with specific types of cancer cachexia []. This approval was based on positive results from Phase II trials demonstrating an increase in lean body mass and improvement in appetite scores in patients with these conditions [, ].

XLogP3

2.8

UNII

DD5RBA1NKF

Sequence

XW

Drug Indication

Investigated for use/treatment in cachexia and anorexia.
Treatment of anorexia, cachexia or unintended weight loss in adult patients with non-small cell lung cancer (NSCLC)

Pharmacology

Anamorelin is a synthetic, orally bioavailable, small-molecule ghrelin mimetic with appetite-stimulating and anabolic activities. Anamorelin binds to and stimulates the growth hormone secretagogue receptor (GHSR) centrally, thereby mimicking the appetite-stimulating and growth hormone-releasing effects of ghrelin. Stimulation of GHSR may also reduce the production of the pro-inflammatory cytokines TNF-alpha and interleukin-6, which may play a direct role in cancer-related loss of appetite.

ATC Code

V03

Other CAS

249921-19-5

Wikipedia

Anamorelin

Use Classification

Human drugs -> Adlumiz -> EMA Drug Category
All other therapeutic products -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15

Explore Compound Types